N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide
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Overview
Description
N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide is a complex organic compound that features a pyrrolidine ring substituted with a phenylacetyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.
Introduction of the Phenylacetyl Group: The phenylacetyl group is introduced via an acylation reaction, where the pyrrolidine ring is reacted with phenylacetyl chloride in the presence of a base such as triethylamine.
Addition of the Prop-2-enamide Moiety: The final step involves the reaction of the intermediate compound with acryloyl chloride to introduce the prop-2-enamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrrolidine ring or the phenylacetyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and its interaction with biological macromolecules.
Medicine: Research may focus on its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets within cells. This may include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetylpyrrolidine: Similar structure but lacks the prop-2-enamide group.
N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]acetamide: Similar structure but with an acetamide group instead of prop-2-enamide.
Uniqueness
N-[[1-(2-Phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide is unique due to the presence of both the phenylacetyl and prop-2-enamide groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[[1-(2-phenylacetyl)pyrrolidin-3-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-2-15(19)17-11-14-8-9-18(12-14)16(20)10-13-6-4-3-5-7-13/h2-7,14H,1,8-12H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SELSOIPSSPFNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(C1)C(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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